![molecular formula C13H23NO3 B2893403 5-[(2,3-Dimethylcyclohexyl)amino]-5-oxopentanoic acid CAS No. 1005146-61-1](/img/structure/B2893403.png)
5-[(2,3-Dimethylcyclohexyl)amino]-5-oxopentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(2,3-Dimethylcyclohexyl)amino]-5-oxopentanoic acid is an organic compound with the molecular formula C13H23NO3 This compound is characterized by the presence of a cyclohexyl ring substituted with two methyl groups and an amino group, which is further connected to a pentanoic acid chain with a keto group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,3-Dimethylcyclohexyl)amino]-5-oxopentanoic acid typically involves the following steps:
Formation of the cyclohexylamine derivative: The starting material, 2,3-dimethylcyclohexanone, is reacted with ammonia or an amine to form the corresponding cyclohexylamine derivative.
Amidation reaction: The cyclohexylamine derivative is then reacted with a suitable carboxylic acid derivative, such as 5-oxopentanoic acid, under amidation conditions. This step often requires the use of coupling reagents like carbodiimides or anhydrides to facilitate the formation of the amide bond.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Bulk synthesis of intermediates: Large quantities of 2,3-dimethylcyclohexanone and 5-oxopentanoic acid are synthesized or procured.
Automated reaction systems: Automated systems are used to carry out the amidation reaction under controlled conditions, ensuring consistent product quality.
High-throughput purification: Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve high purity levels required for industrial applications.
化学反应分析
Types of Reactions
5-[(2,3-Dimethylcyclohexyl)amino]-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation products: Oxo derivatives with additional functional groups.
Reduction products: Alcohol derivatives with hydroxyl groups.
Substitution products: Various substituted amides and esters.
科学研究应用
5-[(2,3-Dimethylcyclohexyl)amino]-5-oxopentanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5-[(2,3-Dimethylcyclohexyl)amino]-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
5-[(1S,2R,3S)-2,3-Dimethylcyclohexyl]amino-5-oxopentanoic acid: A stereoisomer with similar structural features but different spatial arrangement.
5-[(2,3-Dimethylcyclohexyl)carbamoyl]amino-5-oxopentanoic acid: A compound with a carbamoyl group instead of an amino group.
Uniqueness
5-[(2,3-Dimethylcyclohexyl)amino]-5-oxopentanoic acid is unique due to its specific substitution pattern on the cyclohexyl ring and the presence of both amino and keto functional groups. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
属性
IUPAC Name |
5-[(2,3-dimethylcyclohexyl)amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-9-5-3-6-11(10(9)2)14-12(15)7-4-8-13(16)17/h9-11H,3-8H2,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRDHFACMWVWAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NC(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-(cyclopentylsulfanyl)-7-(3-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2893320.png)
![N-[(4-chlorophenyl)methyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine](/img/structure/B2893321.png)
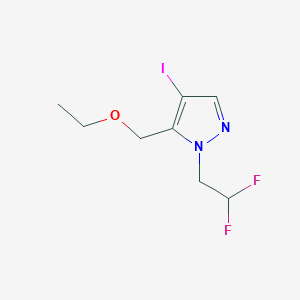
![8-{4-[(2-Chlorophenyl)methyl]piperazinyl}-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2893323.png)
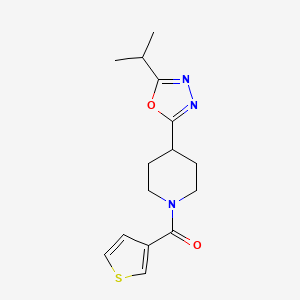
![6-ethoxy-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}pyridine-3-carboxamide](/img/structure/B2893330.png)
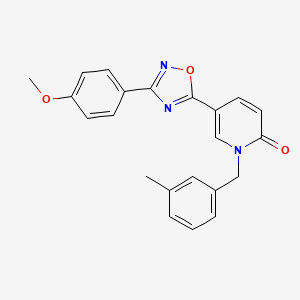
![(2E)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2893333.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(4-chlorophenyl)acetamide](/img/structure/B2893334.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(isoxazol-3-yl)propanamide](/img/structure/B2893335.png)
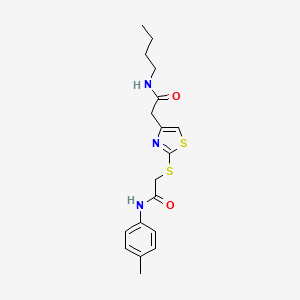
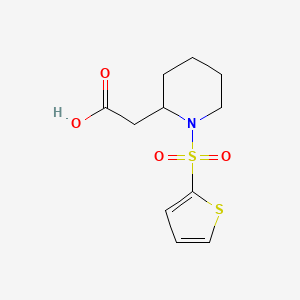
![N-benzyl-2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2893340.png)
![6-{[(4-Bromophenyl)sulfanyl]methyl}-2-[(4-methoxybenzyl)sulfanyl]-4-pyrimidinol](/img/structure/B2893342.png)
